2-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide
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Overview
Description
2-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide is a compound that belongs to the class of organic compounds known as phenylpyridazines. These compounds contain a pyridazine ring substituted by a phenyl group. The triazole nucleus within this compound is a five-membered heterocyclic ring containing two carbon and three nitrogen atoms, which is known for its significant biological and pharmacological properties .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to interact with a variety of enzymes and receptors .
Mode of Action
It is known that triazole compounds, which share a similar structure, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
Similar compounds, such as 1,2,4-triazolo derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds, such as 1,2,4-triazole hybrids, have been reported to exhibit weak to high cytotoxic activities against tumor cell lines .
Preparation Methods
The synthesis of 2-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide involves several steps. One common method starts with the preparation of 3-(2-arylidenehydrazinyl)-6-chloropyridazine derivatives by refluxing 3-chloro-6-hydrazinopyridazine with aromatic aldehydes in absolute ethanol and glacial acetic acid. These derivatives are then heated under reflux at 80°C in a mixture of ferric chloride to obtain 6-chloro-3-arylidene-[1,2,4]triazolo[4,3-b]pyridazine derivatives .
Chemical Reactions Analysis
2-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ferric chloride, aromatic aldehydes, and absolute ethanol. The major products formed from these reactions are typically derivatives of the original compound, such as 6-chloro-3-arylidene-[1,2,4]triazolo[4,3-b]pyridazine .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer agent due to its ability to inhibit the growth of various cancer cell lines. It also exhibits antimicrobial, antioxidant, and antiviral properties, making it a valuable compound in pharmaceutical research .
Comparison with Similar Compounds
Similar compounds to 2-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide include other triazole derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. These compounds also exhibit significant biological activities, including anticancer and antimicrobial properties. this compound is unique due to its specific molecular structure and the presence of the methoxy group, which may contribute to its distinct pharmacological profile .
Properties
IUPAC Name |
2-methoxy-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-10-17-18-14-8-7-13(19-20(10)14)11-3-5-12(6-4-11)16-15(21)9-22-2/h3-8H,9H2,1-2H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIHZZRLBLAYAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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